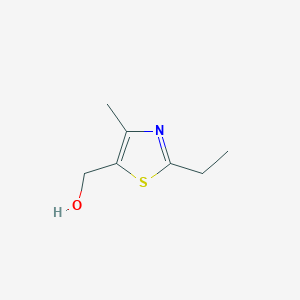

(2-エチル-4-メチル-1,3-チアゾール-5-イル)メタノール

概要

説明

The compound "(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol" is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. Thiazoles are known for their importance in medicinal chemistry and as intermediates in the synthesis of various compounds. Although the specific compound is not directly synthesized or analyzed in the provided papers, related thiazole derivatives and their synthesis methods are discussed, which can provide insights into the potential properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Similarly, the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol and its copper complex is achieved through crystallization and reaction with copper nitrate, respectively . These methods suggest that the synthesis of "(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol" could also involve cyclization reactions and the use of metal salts.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can influence the overall geometry and electronic properties of the molecule. X-ray diffraction analysis is often used to confirm the structure of synthesized compounds, as seen in the study of methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate . The crystal structure of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol reveals a complex geometry, which could be indicative of the structural intricacies that might be expected in "(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol" .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, condensation, and coordination with metal ions. The copper complex of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol demonstrates the ability of thiazole derivatives to form coordination compounds with metals, which could be relevant for the compound of interest . Additionally, the multicomponent condensation reactions to form N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines indicate the reactivity of thiazole derivatives with amines and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the substituents attached to the thiazole ring. For example, the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems indicate the influence of the thiazole moiety on the molecule's conformational stability . The magnetic susceptibility and electron paramagnetic resonance (EPR) spectroscopy of the copper complex provide insights into the magnetic properties that could be exhibited by thiazole derivatives with metal coordination .

科学的研究の応用

医薬品および生物学的活性

チアゾールは、幅広い医薬品および生物学的活性を持つことがわかっています。 それらは、抗菌、抗レトロウイルス、抗真菌、抗がん、抗糖尿病、抗炎症、抗アルツハイマー、降圧、抗酸化、および肝保護作用により、さまざまな薬剤の開発に使用されてきました 。 たとえば、バシトラシン、ペニシリン抗生物質、およびスルファチアゾールなどの短時間作用型スルファ薬などのさまざまな合成薬に見られます .

農薬用途

チアゾールとその誘導体は、農薬の分野で用途が見出されています 。それらは、殺虫剤やその他の農業化学物質の開発に使用できます。

工業用途

産業部門では、チアゾールは、光増感剤、ゴム加硫、液晶、センサー、日焼け止め、触媒、染料、顔料、および発色団の製造に使用できます .

写真増感剤

チアゾールは、写真増感剤として使用できます 。それらは、写真フィルムや紙の光に対する感度を高めることができ、画像品質を向上させます。

抗酸化特性

チアゾールは、抗酸化特性を持つことがわかっています 。それらは、体内の有害なフリーラジカルを中和することができ、酸化ストレスとそれに関連する健康問題を防ぎます。

抗菌特性

チアゾールは、有意な抗菌特性を持つことがわかっています 。それらは、微生物の増殖を阻害したり、殺したりすることができ、さまざまな感染症の治療に役立ちます。

抗がん特性

チアゾールは、抗がん特性を持つことがわかっています 。それらは、がん細胞の増殖を阻害することができ、新しい抗がん剤の開発のための潜在的な候補です。

抗アルツハイマー特性

チアゾールは、抗アルツハイマー特性を持つことがわかっています 。それらは、進行性記憶喪失と認知機能の低下を特徴とする神経変性疾患であるアルツハイマー病の治療に使用される可能性があります。

Safety and Hazards

The safety data sheet for “(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol” advises against breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

将来の方向性

Research on thiazole derivatives, including “(2-Ethyl-4-methyl-1,3-thiazol-5-YL)methanol”, is ongoing, and a host of potential drug molecules have been customized for clinical use . The future directions of research on this compound could include further exploration of its biological activities and potential applications in medicine.

特性

IUPAC Name |

(2-ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELFLNFBTDIHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568118 | |

| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137267-28-8 | |

| Record name | (2-Ethyl-4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

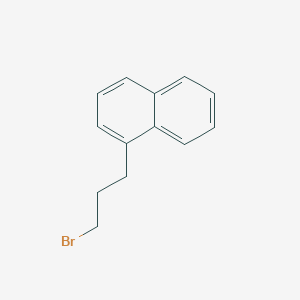

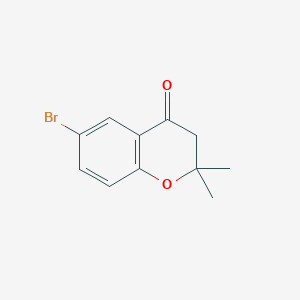

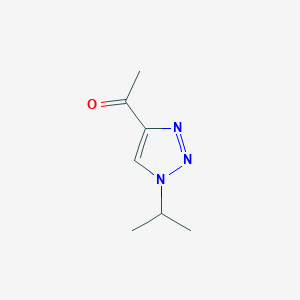

Synthesis routes and methods

Procedure details

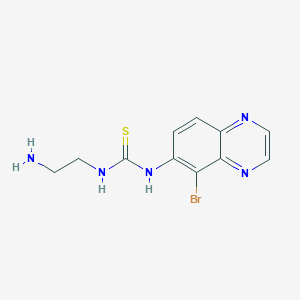

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)

![5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283513.png)

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)